molecular formula C7H7NO3 B13956940 3-(Hydroxymethyl)-4-nitrosophenol CAS No. 161368-67-8

3-(Hydroxymethyl)-4-nitrosophenol

Cat. No.: B13956940
CAS No.: 161368-67-8
M. Wt: 153.14 g/mol
InChI Key: GGOLBXYMRAWBID-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-nitrosophenol is an organic compound characterized by the presence of a hydroxymethyl group (-CH2OH) and a nitroso group (-NO) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-nitrosophenol typically involves the nitration of phenol followed by the introduction of a hydroxymethyl group. One common method is the nitration of phenol using nitric acid to form 4-nitrophenol, which is then reduced to 4-aminophenol. The final step involves the reaction of 4-aminophenol with formaldehyde under acidic conditions to introduce the hydroxymethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4-nitrosophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-4-nitrosophenol.

    Reduction: Formation of 3-(Hydroxymethyl)-4-aminophenol.

    Substitution: Formation of various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

3-(Hydroxymethyl)-4-nitrosophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the hydroxymethyl group can form hydrogen bonds with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Lacks the hydroxymethyl group but shares the nitro group.

    4-Aminophenol: Contains an amino group instead of the nitroso group.

    3-(Hydroxymethyl)phenol: Lacks the nitroso group but contains the hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)-4-nitrosophenol is unique due to the presence of both the hydroxymethyl and nitroso groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

161368-67-8

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-(hydroxymethyl)-4-nitrosophenol

InChI

InChI=1S/C7H7NO3/c9-4-5-3-6(10)1-2-7(5)8-11/h1-3,9-10H,4H2

InChI Key

GGOLBXYMRAWBID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CO)N=O

Origin of Product

United States

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